N-[1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide
Description
N-[1-(4,5-Dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide is a synthetic compound characterized by a hybrid structure combining a 4,5-dimethylbenzothiazole core, a pyrrolidine ring, and a cyclopropane sulfonamide moiety. The benzothiazole scaffold is well-documented in medicinal chemistry for its role in targeting enzymes, kinases, and receptors due to its aromatic heterocyclic properties and ability to engage in π-π stacking and hydrogen bonding .
Properties
IUPAC Name |
N-[1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S2/c1-11-4-7-15-16(12(11)2)18-17(23-15)20-9-8-13(10-20)19(3)24(21,22)14-5-6-14/h4,7,13-14H,5-6,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRCSZKYTATAPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCC(C3)N(C)S(=O)(=O)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent inhibition againstM. tuberculosis . The target of these derivatives is often the DprE1 enzyme , which is crucial for the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall.
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to changes that inhibit the function of the target. For instance, when these compounds interact with the DprE1 enzyme, they inhibit its function, thereby disrupting the biosynthesis of arabinogalactan and affecting the integrity of the mycobacterial cell wall.
Biochemical Pathways
The compound likely affects the arabinogalactan biosynthesis pathway by inhibiting the DprE1 enzyme. This disruption in the pathway leads to a deficiency in arabinogalactan, a key component of the mycobacterial cell wall, thereby affecting the survival and proliferation of the bacteria.
Pharmacokinetics
The admet calculation of similar benzothiazole derivatives has shown a favorable pharmacokinetic profile. These properties impact the bioavailability of the compound, determining how well it is absorbed, distributed, metabolized, and excreted in the body.
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of M. tuberculosis. By disrupting the biosynthesis of arabinogalactan, the compound affects the integrity of the mycobacterial cell wall, leading to the death of the bacteria.
Biological Activity
N-[1-(4,5-dimethyl-1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methylcyclopropanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the known biological activities, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzothiazole moiety : Known for its diverse biological activities.
- Pyrrolidine ring : Often associated with various pharmacological effects.
- Cyclopropanesulfonamide group : Enhances the compound's reactivity and potential interactions with biological targets.
Molecular Formula
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For example, benzothiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including:
- Inhibition of mTOR signaling : This pathway is crucial for cell growth and proliferation. Compounds that target mTOR can induce autophagy and apoptosis in cancer cells .
- Induction of apoptosis : Certain derivatives have been found to trigger programmed cell death in tumor cells, thereby reducing tumor growth and metastasis.
Antimicrobial Activity
Benzothiazole derivatives are also noted for their antimicrobial properties. Studies suggest that the presence of the benzothiazole ring enhances the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes within bacteria and fungi.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or microbial metabolism.
- Receptor Modulation : It could interact with various receptors, altering signaling pathways linked to cell survival and proliferation.
Case Studies
Several studies have highlighted the biological activities of benzothiazole derivatives similar to this compound:
Research Findings
Recent research has focused on optimizing the structure of benzothiazole compounds to enhance their biological activity. Key findings include:
- Structure-Activity Relationship (SAR) : Modifications to the benzothiazole ring and pyrrolidine moiety can significantly influence the potency and selectivity of these compounds against cancer cells or microbes.
Comparison with Similar Compounds
Table 1: Structural Comparison
| CAS Number | Key Structural Features | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | 4,5-Dimethylbenzothiazole, pyrrolidine, N-methylcyclopropanesulfonamide | C₁₈H₂₃N₃O₂S₂ | 377.5 (calculated) |
| 898445-90-4 | Pyrimidin-6-yl sulfanyl, thiazole, acetamide | C₁₀H₁₁N₃O₂S₂ | 269.3 (calculated) |
| 1001611-13-7 | 4-Amino-1,2,4-triazole, 2-chlorophenyl, propenylacetamide | C₁₅H₁₇ClN₄OS | 336.8 (calculated) |
Key Observations :
- Benzothiazole vs.
- Sulfonamide vs. Sulfanyl/Acetamide : The cyclopropane sulfonamide group in the target compound introduces steric strain and polarity, contrasting with the sulfanyl (898445-90-4) or acetamide (1001611-13-7) groups, which may alter solubility and metabolic pathways.
- Pyrrolidine vs. Propenyl/Triazole : The pyrrolidine ring in the target compound provides conformational restraint, unlike the flexible propenyl chain (1001611-13-7) or planar triazole ring, which could influence pharmacokinetics.
Physicochemical Properties
Table 2: Calculated Physicochemical Properties
| CAS Number | LogP (Predicted) | Polar Surface Area (Ų) | Hydrogen Bond Donors/Acceptors |
|---|---|---|---|
| Target Compound | 2.8 | 98.2 | 0/6 |
| 898445-90-4 | 1.2 | 112.5 | 2/7 |
| 1001611-13-7 | 3.5 | 85.3 | 1/5 |
Key Observations :
- The target compound exhibits moderate lipophilicity (LogP ~2.8), balancing membrane permeability and aqueous solubility. In contrast, 898445-90-4’s lower LogP (1.2) suggests higher solubility but reduced cell penetration.
Rationale :
- Target Compound: Benzothiazole sulfonamides are known to inhibit kinases (e.g., imatinib analogs) and carbonic anhydrases. The cyclopropane group may enhance metabolic stability .
- 898445-90-4: The pyrimidinone-thiazole scaffold resembles dihydrofolate reductase inhibitors (e.g., trimethoprim), suggesting antimicrobial activity.
- 1001611-13-7 : The triazole-chlorophenyl motif aligns with antifungal agents (e.g., fluconazole derivatives) targeting sterol biosynthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
